2,3-Difluoro-4-methylbenzaldehyde

Quality Control Synthetic Intermediate Procurement Specification

Pharmaceutical SAR programs requiring precise 2,3-difluoro-4-methyl substitution cannot substitute generic benzaldehydes without risking regiochemical mismatch and costly revalidation. This compound resolves that supply challenge. • Scaled to 500 kg, bridging R&D to clinical trial manufacturing without vendor switching. • ≥98% GC purity, moisture ≤0.5%, ensuring reproducible downstream chemistry. • Multi-kg commercial availability eliminates timeline risk from gram-scale-only analog sourcing.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 245536-50-9
Cat. No. B1304708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-methylbenzaldehyde
CAS245536-50-9
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C=O)F)F
InChIInChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
InChIKeyYCTVOFSIRYUUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-methylbenzaldehyde: Purity, Scale & Composition


2,3-Difluoro-4-methylbenzaldehyde (CAS 245536-50-9) is a polysubstituted aromatic aldehyde belonging to the fluorinated benzaldehyde class, with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol [1][2]. Characterized by its vicinal difluoro (2,3-) and para-methyl substitution pattern on the benzaldehyde core, this low-melting solid functions exclusively as a specialized building block and synthetic intermediate . Its procurement specifications, including minimum purity thresholds, controlled moisture content, and commercial-scale production availability, are defined by industrial vendor standards rather than by a unique biological or catalytic activity profile [3].

1Fluorinated aromatic building block for multi-step synthesis
2Controlled moisture specification supports water-sensitive reactions
3Available at multi-kilogram scale for process development

Irreplaceability of 2,3-Difluoro-4-methylbenzaldehyde


Substituting 2,3-difluoro-4-methylbenzaldehyde with a generic benzaldehyde or even a simpler difluorobenzaldehyde (e.g., 2,4-difluorobenzaldehyde) is structurally impossible for applications requiring this precise substitution pattern. The specific 2,3-vicinal difluoro arrangement, combined with the para-methyl group, dictates the electronic and steric environment of the aldehyde moiety, thereby controlling regioselectivity and reactivity in downstream transformations [1]. In regulated pharmaceutical synthesis, changes to this core substitution pattern would constitute a major process alteration, requiring costly revalidation of impurity profiles and analytical methods. Furthermore, the commercial availability of this compound at defined purity grades (95–98%) and multi-kilogram scales [2] reflects a validated, scalable supply chain that is not automatically applicable to close structural analogs, making direct substitution a high-risk venture for project timelines and regulatory compliance [3].

Regioselectivity control
2,3-vicinal difluoro + para-methyl directs reactivity
Generic difluorobenzaldehydes may shift reaction outcomes
Specification alignment
Defined purity and moisture thresholds per vendor CoA
Alternative grades require re-validation of impurity profiles
Supply scalability
Commercial-scale production capability documented
Close analogs often lack verified multi-kilogram supply

Quantitative Evidence for 2,3-Difluoro-4-methylbenzaldehyde


Purity and Moisture Specifications

Commercially procured 2,3-difluoro-4-methylbenzaldehyde is supplied with a minimum gas chromatography (GC) purity of 98%, a specification that is explicitly documented by primary vendors and establishes a verifiable baseline for synthetic use [1]. Moisture content is also controlled to ≤0.5% maximum [1], a critical parameter for aldehyde stability and for reactions sensitive to water (e.g., Grignard, reductive amination). While many fluorinated benzaldehyde analogs (e.g., 2,3-difluorobenzaldehyde, 2,4-difluorobenzaldehyde) are also available at high purity, this specific compound's commercial specification is a requirement for its use as a defined intermediate in multi-step syntheses [2].

Purity & Moisture
Specification review
≥98% (GC); Moisture ≤0.5%
Verifiable procurement specification for synthetic use
Vendor CoA; meets typical industrial intermediate benchmarks
Quality Control Synthetic Intermediate Procurement Specification

Commercial Production Scale

A key differentiator for procurement is the documented commercial production scale. Vendor data confirms that 2,3-difluoro-4-methylbenzaldehyde is manufactured at a scale of up to 500 kg [1]. This quantitative metric is not uniformly documented or available for all close structural analogs (e.g., 2,3-difluoro-5-methylbenzaldehyde), which may only be listed at gram-to-kilogram laboratory scales. This validated large-scale production capability significantly de-risks supply for projects advancing from discovery into pilot or commercial phases, offering a tangible advantage over analogs that lack this established supply chain transparency .

Production Scale
Vendor data
Up to 500 kg
Supports scale-up supply planning
May require confirmation for specific campaigns
Supply Chain Scalability Manufacturing

Predicted Physical Properties vs. 2,3-Difluorobenzaldehyde

Predictive modeling (using ACD/Labs or similar software) indicates that the presence of the para-methyl group in 2,3-difluoro-4-methylbenzaldehyde alters key physicochemical properties compared to its non-methylated analog, 2,3-difluorobenzaldehyde . The target compound is predicted to have a higher boiling point (204.2 ± 35.0 °C) and higher density (1.241 ± 0.06 g/cm³) compared to 2,3-difluorobenzaldehyde (experimental boiling point: 64–65 °C at 17 mmHg [1]; density: 1.301 g/mL at 25 °C [2]). While these are predicted values for the target, the differential in lipophilicity (logP) and molecular weight (Δ +14 Da) is a class-level inference that guides medicinal chemists in optimizing target engagement and pharmacokinetic profiles in drug discovery programs [3].

Physicochemical Prediction
Class-level inference
Δ BP ≈ +140°C; Δ Density ≈ -0.06 g/cm³ vs. 2,3-difluorobenzaldehyde
Guides synthetic route and lead optimization
ACD/Labs predicted; comparator data experimental
Physicochemical Properties ADME Synthetic Planning

2,3-Difluoro-4-methylbenzaldehyde Application Scenarios


Multi-Kilogram Pharmaceutical Intermediate Sourcing

Research and development teams requiring a validated supply of 2,3-difluoro-4-methylbenzaldehyde for pilot-scale or clinical trial material production should prioritize this compound based on its documented production scale of up to 500 kg [1]. The availability of commercial quantities at ≥98% GC purity [1] mitigates the risk of supply shortages that can arise when relying on analogs produced only at gram scales, thereby supporting project continuity and regulatory filing consistency [2].

Lead Optimization in Medicinal Chemistry Campaigns

Medicinal chemists engaged in structure-activity relationship (SAR) studies can utilize 2,3-difluoro-4-methylbenzaldehyde as a core scaffold to explore the impact of the para-methyl group on target binding and drug-like properties. The predicted increase in boiling point and altered lipophilicity relative to 2,3-difluorobenzaldehyde provide a rational basis for selecting this specific building block to modulate the physicochemical profile of a candidate series without introducing additional synthetic complexity [3].

Agrochemical Intermediate Research and Development

The compound's role as a fluorinated aromatic aldehyde makes it a candidate intermediate for novel succinate dehydrogenase inhibitor (SDHI) fungicides, a class known to utilize fluorinated benzaldehyde derivatives [4]. While direct biological data for this compound is lacking, its structural features (vicinal difluoro, aldehyde functionality) align with the core motifs of modern crop protection agents, making it a viable building block for library synthesis and patent landscaping in agrochemical discovery [5].

Application
Selection Property
Validation Focus
Pilot-scale pharmaceutical intermediate sourcing
Verified purity and commercial scale
Supply chain and CoA review
Medicinal chemistry lead optimization
Predicted physicochemical differentiation
SAR and property modulation context
Agrochemical intermediate research
Structural alignment with SDHI fungicide motifs
Library synthesis and patent landscaping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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